环丙基(1H-吲哚-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

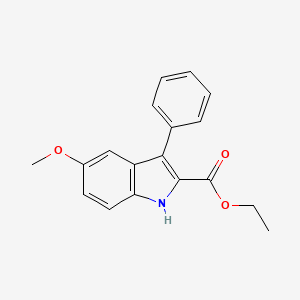

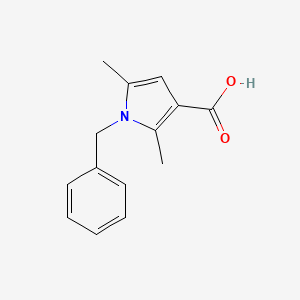

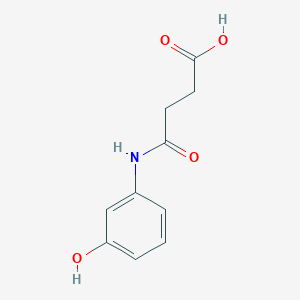

Cyclopropyl(1H-indol-3-yl)methanone is a compound of interest due to its structural complexity and potential applications in medicinal chemistry. It is characterized by the presence of a cyclopropyl group attached to an indole ring through a methanone moiety. This structure is notable for its involvement in various chemical reactions and its potential to serve as a scaffold for drug development.

Synthesis Analysis

The synthesis of cyclopropyl(1H-indol-3-yl)methanone-related compounds often involves complex reactions. For instance, α-trifluoromethyl-(indol-3-yl)methanols have been used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition to construct the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, revealing an unprecedented step-wise dehydrative alkenylation of α-trifluoromethyl alcohols as a crucial transformation (Dong et al., 2014).

Molecular Structure Analysis

The molecular structure of cyclopropyl(1H-indol-3-yl)methanone derivatives is characterized by their cyclopropyl and indole groups, which contribute to their chemical reactivity and potential pharmacological activities. These structural features are essential for understanding the compound's interactions and reactivity in various chemical contexts.

Chemical Reactions and Properties

Cyclopropyl(1H-indol-3-yl)methanone and its analogs participate in diverse chemical reactions, including cycloadditions and ring-opening reactions. For example, the ring opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones followed by DBU catalyzed retro-Claisen-type C-C bond cleavage reactions demonstrates the versatility of cyclopropyl-containing compounds in synthetic chemistry (Zhang et al., 2020).

科学研究应用

商业产品中的识别

环丙基(1H-吲哚-3-基)甲酮作为合成大麻素UR-144的一部分,已被发现存在于各种商业“合法高”产品中。这种化合物及其相关衍生物已被检测出现在草药、树脂和粉末形式的产品中。研究这些化合物有助于了解这些商业产品的化学成分及其潜在影响(Kavanagh et al., 2013)。

合成和在药物化学中的应用

已经开发了与环丙基(1H-吲哚-3-基)甲酮相关的化合物的高效合成方法。例如,已报道了苯环丙基甲酮的高效合成,这些化合物被评估其抗结核活性。这些化合物显示出作为新的抗分枝杆菌药物的潜力(Dwivedi et al., 2005)。

生物样本中的分析

对环丙基(1H-吲哚-3-基)甲酮及其衍生物的分析在毒理学和法医科学中至关重要。例如,UR-144及其热解产物已被鉴定并分析在血液和尿液样本中。这种分析对于了解这些物质在人体内的代谢和影响至关重要(Adamowicz et al., 2013)。

环境监测

在废水中检测和监测新型精神活性物质(NPSs)如环丙基(1H-吲哚-3-基)甲酮衍生物对公共卫生和安全至关重要。在废水中研究这些物质可以提供关于社区药物使用和环境影响的见解(Borova et al., 2015)。

未来方向

作用机制

Target of Action

Cyclopropyl(1H-indol-3-yl)methanone is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives.

Mode of Action

It is known that indole derivatives can interact with their targets and cause various changes . For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives like cyclopropyl(1H-indol-3-yl)methanone could potentially influence similar biochemical pathways.

Pharmacokinetics

The solubility of the compound in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

cyclopropyl(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBLOQDDOYEESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359484 |

Source

|

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675834-79-4 |

Source

|

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)